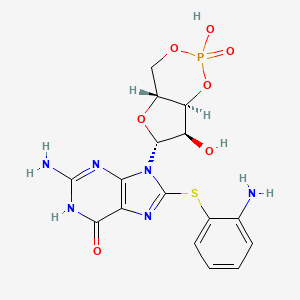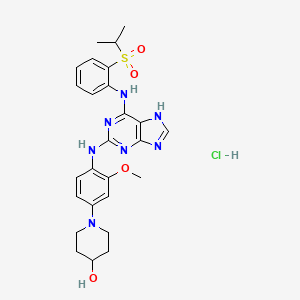
Mps1-IN-3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mps1-IN-3 (hydrochloride) is a potent and selective inhibitor of monopolar spindle kinase 1 (MPS1), also known as threonine tyrosine kinase (TTK). MPS1 is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint (SAC) during cell division. It ensures proper chromosome alignment and segregation, preventing chromosomal instability and aneuploidy. Mps1-IN-3 (hydrochloride) has shown significant potential in inhibiting the proliferation of cancer cells, particularly glioblastoma cells .
Méthodes De Préparation
The synthesis of Mps1-IN-3 (hydrochloride) involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the reaction of (3Z)-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic acid methyl ester with 3,4,5-trimethoxyaniline to form methyl (Z)-2-oxo-3-(phenyl((3,4,5-trimethoxyphenyl)amino)methylene)indoline-6-carboxylate. This intermediate is then further processed to obtain the final compound . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Mps1-IN-3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Mps1-IN-3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of MPS1 kinase activity and its effects on cell division.
Biology: Employed in research to understand the role of MPS1 in the spindle assembly checkpoint and its impact on chromosomal stability.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in the treatment of glioblastoma and other cancers with high MPS1 expression.
Industry: Utilized in the development of new therapeutic agents targeting MPS1 for cancer treatment
Mécanisme D'action
Mps1-IN-3 (hydrochloride) exerts its effects by inhibiting the activity of MPS1 kinase. MPS1 is a key regulator of the spindle assembly checkpoint, which ensures proper chromosome alignment and segregation during cell division. By inhibiting MPS1, Mps1-IN-3 (hydrochloride) disrupts the spindle assembly checkpoint, leading to chromosomal misalignment and cell death in rapidly dividing cancer cells. This mechanism makes it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Mps1-IN-3 (hydrochloride) is compared with other MPS1 inhibitors such as:
CFI-402257: Another potent MPS1 inhibitor with similar anti-cancer properties.
BAY-1161909: A selective MPS1 inhibitor currently in clinical trials.
BOS-172722: Known for its high selectivity and efficacy in preclinical studies.
Mps1-IN-3 (hydrochloride) stands out due to its high potency and selectivity, making it a valuable tool in cancer research and therapy .
Propriétés
Formule moléculaire |
C26H32ClN7O4S |
|---|---|
Poids moléculaire |
574.1 g/mol |
Nom IUPAC |
1-[3-methoxy-4-[[6-(2-propan-2-ylsulfonylanilino)-7H-purin-2-yl]amino]phenyl]piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C26H31N7O4S.ClH/c1-16(2)38(35,36)22-7-5-4-6-20(22)29-25-23-24(28-15-27-23)31-26(32-25)30-19-9-8-17(14-21(19)37-3)33-12-10-18(34)11-13-33;/h4-9,14-16,18,34H,10-13H2,1-3H3,(H3,27,28,29,30,31,32);1H |
Clé InChI |
BDKTZCBXQCCHRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



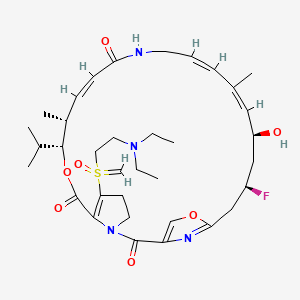
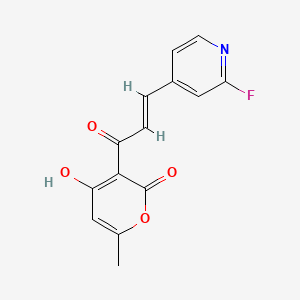
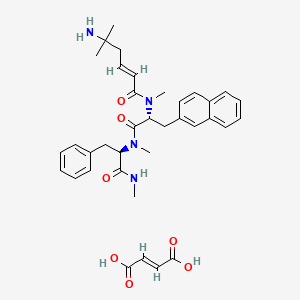
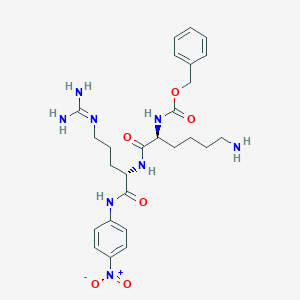
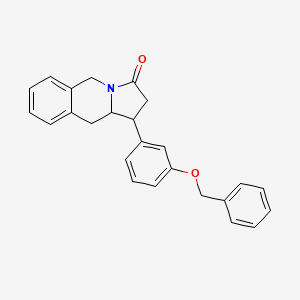

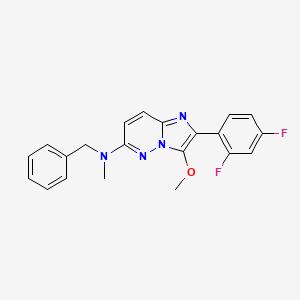
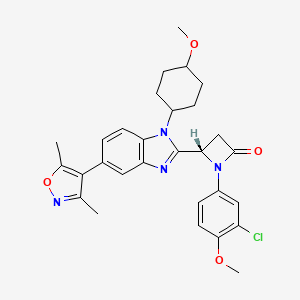

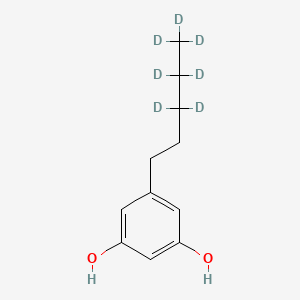

![(E,4S)-4-[[(2S)-2-[[(2S)-3-[3-[[4-[[(2S)-2-[[(2S)-2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]phenyl]-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B12396487.png)
